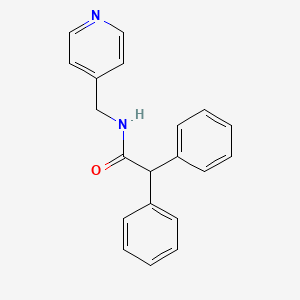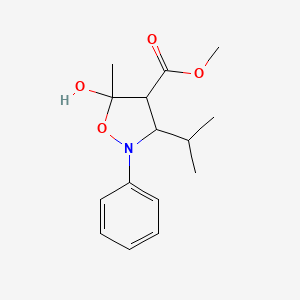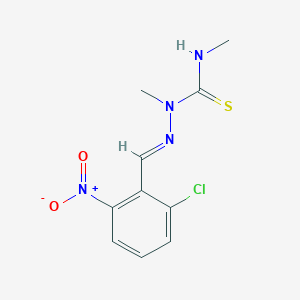
2,2-diphenyl-N-(4-pyridinylmethyl)acetamide
Overview
Description
“2,2-diphenyl-N-(4-pyridinylmethyl)acetamide” is a chemical compound with the molecular formula C19H16N2O . It is offered by Benchchem for research purposes.
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, the synthesis of 2,2-diphenyl-N-(3-phenylpropyl)acetamide was accomplished using 2,2-diphenylacetic acid in dry DCM with N,N1-carbonyldiimidazole (CDI) and 4-dimethyl aminopyridine (DMAP), and the reaction mixture was stirred for 20 min at room temperature .
Molecular Structure Analysis
The molecular structure of “2,2-diphenyl-N-(4-pyridinylmethyl)acetamide” consists of a pyridine ring attached to an acetamide group, which is further connected to two phenyl rings .
Physical And Chemical Properties Analysis
The average mass of “2,2-diphenyl-N-(4-pyridinylmethyl)acetamide” is 288.343 Da, and its monoisotopic mass is 288.126251 Da .
Scientific Research Applications
Anti-inflammatory Applications
This compound has been studied for its potential as an anti-inflammatory agent. It is capable of selectively inhibiting the COX-2 enzyme, which plays a significant role in the process of inflammation . The inhibition of COX-2 can potentially reduce the symptoms of inflammation in various diseases.
Molecular Docking Studies
Molecular docking studies have been conducted to explore the interaction of this compound with biological targets. For instance, its binding affinity with the COX-2 enzyme has been investigated to determine its potential as an anti-inflammatory agent .
Synthesis of Derivatives
The compound serves as a precursor for the synthesis of various derivatives. These derivatives are then tested for their biological activity, which could lead to the development of new therapeutic agents .
Neuroprotective Potential
Research has indicated that derivatives of this compound may have neuroprotective effects. This is particularly relevant in the context of neurodegenerative diseases where the protection of neural tissue is crucial .
Antioxidant Properties
The compound’s derivatives have been evaluated for their antioxidant properties. Antioxidants play a vital role in protecting cells from oxidative stress, which can lead to chronic diseases .
Acetylcholinesterase Inhibition
There is interest in the compound’s ability to inhibit acetylcholinesterase (AchE). AchE inhibitors are used in the treatment of Alzheimer’s disease and other conditions where the regulation of the neurotransmitter acetylcholine is disrupted .
Anti-tumor Activities
The compound and its derivatives are being explored for their potential anti-tumor activities. This research is in the early stages, but it shows promise for the development of new cancer treatments .
Development of New Drugs
Finally, the compound’s structural features make it a valuable scaffold for the development of new drugs. Its chemical properties allow for modifications that can lead to the creation of drugs with specific desired effects .
Future Directions
The future directions for “2,2-diphenyl-N-(4-pyridinylmethyl)acetamide” could involve further exploration of its synthesis, chemical reactions, and potential biological activities. Given the interest in acetamides and their derivatives in medicinal chemistry, this compound could serve as a starting point for the development of new pharmaceuticals .
properties
IUPAC Name |
2,2-diphenyl-N-(pyridin-4-ylmethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O/c23-20(22-15-16-11-13-21-14-12-16)19(17-7-3-1-4-8-17)18-9-5-2-6-10-18/h1-14,19H,15H2,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQSICNKYRNEZMM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NCC3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![ethyl 5-(2-chlorophenyl)-7-methyl-2-[(5-nitro-2-furyl)methylene]-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3880671.png)

![ethyl 7-methyl-5-(4-methylphenyl)-2-{4-[(4-nitrobenzyl)oxy]benzylidene}-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3880679.png)
![ethyl 7-(2,5-dimethoxyphenyl)-5-methyl-3-oxo-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3880682.png)
![ethyl 2-[3-ethoxy-4-(1-naphthylmethoxy)benzylidene]-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3880687.png)

![5-amino-3-[2-(4-bromophenyl)-1-cyanovinyl]-1-(2-hydroxyethyl)-1H-pyrazole-4-carbonitrile](/img/structure/B3880693.png)
![ethyl 2-{4-[(2-chlorobenzyl)oxy]-3-ethoxybenzylidene}-7-methyl-5-(4-methylphenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3880698.png)
![ethyl 7-methyl-2-{4-[(4-nitrobenzyl)oxy]benzylidene}-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3880703.png)
![ethyl 5-(1,3-benzodioxol-5-yl)-2-{2-[(2,4-dichlorobenzyl)oxy]benzylidene}-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3880713.png)
![5-phenyl-N-(tetrahydro-2-furanylmethyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B3880720.png)

![ethyl 2-{2-[(2-chlorobenzyl)oxy]benzylidene}-5-(4-chlorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3880729.png)
